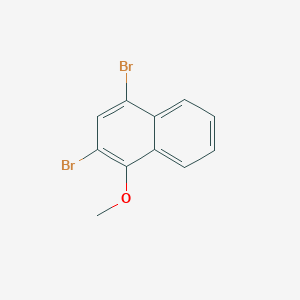

2,4-Dibromo-1-methoxynaphthalene

説明

Contextual Importance of Naphthalene (B1677914) Derivatives in Chemical Research

Naphthalene, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, serves as a fundamental building block in organic chemistry. ijrpr.com Its fused two-ring structure provides a rigid and extended π-electron system, which is the basis for the unique properties of its derivatives. nih.gov Naphthalene derivatives are integral to numerous industrial processes and commercial products. A primary use of naphthalene is as a precursor for the synthesis of phthalic anhydride, a key component in the production of plasticizers, resins, and paints. ijrpr.comnbinno.com

Beyond these large-scale applications, naphthalene derivatives are crucial in more specialized fields. They are essential intermediates in the synthesis of a wide array of fine chemicals, including:

Dyes and Pigments: Many azo dyes, known for their vibrant colors in textiles and inks, are synthesized from naphthalene-based precursors. nbinno.com

Pharmaceuticals: The naphthalene scaffold is present in numerous therapeutic agents. A well-known example is Naproxen, a nonsteroidal anti-inflammatory drug (NSAID). ijrpr.com The biological activity of naphthalene derivatives is diverse, with studies reporting potential anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.net

Agrochemicals: The versatility of naphthalene's chemistry allows for its use as an intermediate in the production of various pesticides and fungicides, contributing to crop protection. nbinno.com

Materials Science: Naphthalene derivatives with specific functional groups exhibit interesting photophysical properties, such as strong fluorescence and photostability. nih.govoled-intermediates.com This makes them candidates for the development of organic electronic materials and fluorescent probes for detecting ions and biomolecules. nih.gov

The continued exploration of naphthalene chemistry is driven by the quest for novel materials and biologically active molecules, making it a persistent area of focus in chemical research. ijrpr.com

Research Rationale and Scope for 2,4-Dibromo-1-methoxynaphthalene

Within the vast family of naphthalene derivatives, this compound stands out as a compound with significant potential as a synthetic intermediate. Its structure, featuring a naphthalene core functionalized with two bromine atoms and one methoxy (B1213986) group, offers a platform for complex molecular construction.

The research rationale for investigating this specific compound is rooted in the synthetic utility of its functional groups:

Bromine Atoms as Synthetic Handles: The two bromine atoms at the 2 and 4 positions are versatile functional groups. They can be readily substituted or used in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck reactions). This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex, highly substituted naphthalene derivatives. frontiersin.orgresearchgate.net Brominated naphthalenes are considered valuable precursors for preparing phenols, ethers, amines, and organometallics. researchgate.net

The Methoxy Group's Influence: The methoxy group at the 1-position is an electron-donating group, which influences the reactivity of the naphthalene ring system. It can direct the regioselectivity of further electrophilic aromatic substitution reactions and modulate the electronic properties of the final molecule.

The scope of research on this compound primarily involves its application as a building block for the synthesis of polysubstituted naphthalenes. researchgate.net These target molecules are of interest in medicinal chemistry, where specific substitution patterns on the naphthalene ring can lead to potent biological activity, and in materials science, where such structures can form the core of novel organic semiconductors or fluorescent materials.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 28768-94-7 calpaclab.com |

| Molecular Formula | C₁₁H₈Br₂O calpaclab.com |

| Molecular Weight | 315.994 g/mol calpaclab.com |

Review of Established Methodologies for Aryl Halogenation and Alkoxylation

The synthesis of compounds like this compound relies on established and evolving methodologies for introducing halogen and alkoxy groups onto aromatic rings.

Aryl Halogenation is a cornerstone of organic synthesis. Halogenated arenes are critical building blocks for cross-coupling reactions and are present in many pharmaceuticals and agrochemicals. frontiersin.orgresearchgate.net Key methods include:

Electrophilic Aromatic Halogenation: This is the traditional method, often using elemental halogens (e.g., Br₂) with a Lewis acid catalyst. For activated rings, catalysts may not be necessary. More modern approaches use N-halosuccinimides (NBS for bromination, NCS for chlorination) which are easier and safer to handle. researchgate.net

Transition Metal-Catalyzed C-H Functionalization: This modern approach allows for the direct conversion of C-H bonds to C-X (where X is a halogen) bonds with high regioselectivity. ehu.es Palladium-catalyzed reactions, for example, can achieve site-selective iodination and bromination of arenes that are challenging to functionalize using traditional methods. ehu.esresearchgate.net Directing groups are often employed to control the position of halogenation. nih.gov

Halogen Exchange (Finkelstein Reaction): This method involves the conversion of one aryl halide to another, for instance, turning a less reactive aryl chloride into a more reactive aryl iodide. frontiersin.org These reactions are typically mediated by metal complexes, such as those of copper or nickel. researchgate.net

Aryl Alkoxylation involves the formation of an aryl ether C-O bond. Like halogenation, this is a fundamental transformation.

Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is activated by electron-withdrawing groups. An alkoxide nucleophile displaces a leaving group (often a halogen) on the ring.

Copper-Catalyzed Ullmann Condensation: This classic reaction involves coupling an aryl halide with an alcohol in the presence of a copper catalyst and a base. Modern variations have improved the reaction conditions, making them milder.

Palladium-Catalyzed Buchwald-Hartwig Amination: While known for C-N bond formation, this reaction has been adapted for C-O bond formation, coupling aryl halides or triflates with alcohols. It offers a broad substrate scope and high functional group tolerance.

Electrochemical Alkoxylation: Anodic oxidation can be used to generate alkoxy-substituted aromatic compounds. However, a significant challenge is preventing overoxidation of the product. acs.org

The synthesis of a polysubstituted molecule like this compound would likely involve a multi-step sequence utilizing a combination of these halogenation and alkoxylation strategies to achieve the desired substitution pattern.

Table 2: Overview of Selected Aryl Functionalization Methodologies

| Reaction Type | Reagents/Catalysts | Description |

|---|---|---|

| Electrophilic Bromination | Br₂, Lewis Acid; N-Bromosuccinimide (NBS) | Introduction of a bromine atom onto an aromatic ring through an electrophilic substitution mechanism. researchgate.net |

| Palladium-Catalyzed C-H Halogenation | Pd(II) catalysts, Halogen source (e.g., 4-iodo-3-nitroanisole) | Direct, site-selective conversion of an aryl C-H bond to a C-X bond, often guided by a directing group. ehu.esresearchgate.net |

| Ullmann Condensation | Cu catalyst, Aryl halide, Alcohol, Base | Copper-catalyzed formation of an aryl ether from an aryl halide and an alcohol. |

| Buchwald-Hartwig C-O Coupling | Pd catalyst, Ligand, Aryl halide, Alcohol, Base | Palladium-catalyzed cross-coupling reaction to form aryl ethers, known for its wide applicability. |

Direct Halogenation Approaches

Direct halogenation of 1-methoxynaphthalene (B125815) presents a straightforward route to this compound. This approach relies on the principles of electrophilic aromatic substitution, where the methoxy group and the naphthalene ring system dictate the regiochemical outcome of the bromination reactions.

Regioselective Bromination of 1-Methoxynaphthalene Precursors

The synthesis typically proceeds in a stepwise manner, with the initial bromination of 1-methoxynaphthalene yielding a monobrominated intermediate. The strongly activating and ortho-, para-directing nature of the methoxy group plays a crucial role in determining the position of the first bromine atom. Research has shown that the bromination of 1-methoxynaphthalene using N-bromosuccinimide (NBS) in acetonitrile is a highly regioselective process, affording the para-substituted product, 4-bromo-1-methoxynaphthalene, in quantitative yield.

Interactive Table: Regioselective para-Bromination of 1-Methoxynaphthalene

| Reactant | Reagent | Solvent | Time (min) | Conversion (%) | Product |

| 1-Methoxynaphthalene | NBS (1 equiv.) | Acetonitrile | 5 | 100 | 4-Bromo-1-methoxynaphthalene |

The subsequent introduction of a second bromine atom to yield this compound requires further electrophilic substitution on the 4-bromo-1-methoxynaphthalene intermediate. In this substrate, the methoxy group continues to be a powerful activating and ortho-directing group, while the bromine atom at the C4 position is a deactivating but also ortho-, para-directing group. The directing effects of the methoxy group are dominant, and it will direct the second incoming electrophile to one of its ortho positions, C2 or C8. Due to steric hindrance from the peri-position (C8), the bromination is expected to occur preferentially at the C2 position, leading to the desired this compound.

Catalytic Systems and Reagent Optimization for Dibromination

While the first bromination of 1-methoxynaphthalene can proceed efficiently without a catalyst, the introduction of the second bromine atom onto the somewhat deactivated 4-bromo-1-methoxynaphthalene ring may benefit from the use of a catalytic system to enhance the electrophilicity of the brominating agent.

Common brominating agents for aromatic systems include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reactivity of these reagents can be enhanced by the use of Lewis acid catalysts such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). These catalysts polarize the Br-Br bond in Br₂ or the N-Br bond in NBS, generating a more potent electrophilic bromine species.

For the dibromination of 1-methoxynaphthalene, a typical procedure would involve the initial formation of 4-bromo-1-methoxynaphthalene, followed by the addition of a second equivalent of the brominating agent, possibly with a catalyst, to introduce the second bromine atom at the C2 position. The choice of solvent can also influence the reaction rate and selectivity, with common solvents for bromination including acetic acid, dichloromethane, and carbon tetrachloride. Optimization of the reaction would involve screening different brominating agents, catalysts, solvents, and temperatures to maximize the yield of the desired 2,4-dibromo isomer while minimizing the formation of other polybrominated or isomeric products.

Mechanistic Pathways in Electrophilic Bromination

The electrophilic bromination of 1-methoxynaphthalene follows a well-established mechanism for electrophilic aromatic substitution. The reaction is initiated by the attack of the electron-rich naphthalene ring on the electrophilic bromine species (e.g., Br⁺ or a polarized Br-Br bond).

In the first bromination step, the attack is directed by the strongly activating methoxy group primarily to the para position (C4) and to a lesser extent the ortho position (C2). The formation of the arenium ion intermediate is the rate-determining step. The arenium ion formed by attack at the C4 position is particularly well-stabilized by resonance, including a resonance structure where the positive charge is delocalized onto the oxygen atom of the methoxy group. This high degree of stabilization accounts for the pronounced regioselectivity for the formation of 4-bromo-1-methoxynaphthalene.

For the second bromination of 4-bromo-1-methoxynaphthalene, the methoxy group directs the incoming electrophile to the C2 position. The bromine atom at C4, being a deactivating group, slows down the reaction compared to the initial bromination of 1-methoxynaphthalene. However, its ortho-, para-directing effect aligns with the directing effect of the methoxy group towards the C2 position. The mechanism again proceeds through a resonance-stabilized arenium ion, which then loses a proton to restore the aromaticity of the naphthalene ring, yielding this compound.

Synthesis via Functional Group Interconversions

An alternative synthetic strategy for this compound involves the modification of a naphthalene derivative that already possesses the desired dibromo substitution pattern. This approach can be particularly useful if the precursor is readily available or if direct bromination leads to isomeric mixtures that are difficult to separate.

Transformation of Brominated Naphthalene Derivatives

This approach would typically start from a precursor such as 2,4-dibromo-1-naphthol. This compound already has the correct substitution pattern of the bromine atoms. The synthetic challenge then becomes the conversion of the hydroxyl group to a methoxy group.

Introduction of Methoxy Group on Brominated Naphthalene Scaffolds

The introduction of a methoxy group onto the 2,4-dibromo-1-naphthol scaffold can be achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the naphthol to form a nucleophilic naphthoxide ion, which then undergoes an Sₙ2 reaction with a methylating agent.

Interactive Table: Typical Conditions for Williamson Ether Synthesis of Naphthols

| Substrate | Base | Methylating Agent | Solvent | Temperature (°C) |

| 2,4-Dibromo-1-naphthol | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | Room Temperature |

| 2,4-Dibromo-1-naphthol | Potassium Carbonate (K₂CO₃) | Dimethyl Sulfate ((CH₃)₂SO₄) | Acetone | Reflux |

| 2,4-Dibromo-1-naphthol | Sodium Hydroxide (NaOH) | Methyl Iodide (CH₃I) | Dimethylformamide (DMF) | Room Temperature |

The choice of base, methylating agent, and solvent can be optimized to ensure complete conversion and minimize potential side reactions. Stronger bases like sodium hydride will quantitatively deprotonate the naphthol, while weaker bases like potassium carbonate can also be effective, particularly at elevated temperatures. Methyl iodide and dimethyl sulfate are common and effective methylating agents. The reaction is generally robust and provides a reliable method for the synthesis of this compound from the corresponding naphthol.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dibromo-1-methoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2O/c1-14-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLGVRSNVMKQMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=CC=CC=C21)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28768-94-7 | |

| Record name | 2,4-DIBROMO-1-METHOXYNAPHTHALENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 2,4 Dibromo 1 Methoxynaphthalene

Debromination Reactions

Debromination of 2,4-dibromo-1-methoxynaphthalene can be achieved through several methods, with the selectivity of the reaction being a key consideration.

Reductive Debromination Strategies

Reductive debromination aims to replace one or both bromine atoms with hydrogen. Common methods for the debromination of bromoarenes involve catalytic hydrogenation or the use of reducing agents. For instance, processes for debrominating 2-substituted-5-bromo-6-methoxynaphthalenes have been developed using reagents like sodium borohydride (B1222165) in the presence of palladium or nickel and hydrazine. google.comgoogle.com These methods could potentially be applied to this compound. Another approach involves the use of Lewis acids in the presence of bromine acceptors such as alkylarenes and alkoxyarenes. google.com

Selective Mono- and Di-Debromination Investigations

Achieving selective mono-debromination to yield either 2-bromo-1-methoxynaphthalene (B1280191) or 4-bromo-1-methoxynaphthalene, or complete di-debromination to 1-methoxynaphthalene (B125815), is a significant synthetic challenge. The electronic and steric environment of the bromine atoms influences their reactivity. The bromine at the C4 position is generally more susceptible to electrophilic attack and organometallic transformations due to the activating effect of the adjacent methoxy (B1213986) group. In contrast, the bromine at the C2 position is sterically hindered by the C1-methoxy group. This difference in reactivity can be exploited to achieve selective mono-debromination under carefully controlled reaction conditions.

Influence of Reaction Conditions on Product Distribution

The distribution of products in debromination reactions is highly dependent on the reaction conditions. Factors such as the choice of catalyst, reducing agent, solvent, temperature, and reaction time can all influence the outcome. For example, in a related system, the debromination of 2-acetyl-5-bromo-6-methoxynaphthalene (B1268540) using a Lewis acid like aluminum chloride was influenced by the choice of bromine acceptor, with different alkylarenes leading to varying yields of the debrominated product. google.com

| Bromine Acceptor | Yield of Debrominated Product (%) |

| Toluene | Not specified |

| Naphthalene (B1677914) | 79.2 |

| Mesitylene | 88.2 |

| p-Xylene | 87.3 |

| tert-Butylbenzene | 85.3 |

| Anisole | 78.5 |

This table is based on data for a related compound and illustrates the principle of how reaction components can influence yield.

Organometallic Transformations

The bromine atoms on this compound serve as excellent handles for organometallic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Lithiation Attempts and Regioselectivity Considerations

Halogen-metal exchange, typically using organolithium reagents like n-butyllithium or t-butyllithium, is a common method for converting aryl bromides into reactive organolithium species. The regioselectivity of this reaction on this compound is a critical aspect. The electronic influence of the methoxy group is expected to direct the lithiation to the C4 position. However, the potential for lithium-bromine exchange at both positions, or even deprotonation of the aromatic ring, must be considered. The reaction conditions, such as temperature and the specific organolithium reagent used, would be crucial in controlling the regioselectivity.

Potential for Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

The bromo substituents of this compound make it an ideal substrate for various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling , which pairs an organohalide with an organoboron compound, is a powerful tool for forming carbon-carbon bonds. libretexts.orgnih.govtcichemicals.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov The general mechanism involves an oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org For this compound, selective mono- or di-arylation could potentially be achieved by controlling the stoichiometry of the reagents and the reaction conditions. The electronic properties of the coupling partners can also influence the reaction's selectivity and yield. researchgate.net

The Negishi coupling offers another versatile method for C-C bond formation, utilizing organozinc reagents. wikipedia.org This reaction is also typically catalyzed by palladium or nickel complexes and is valued for its ability to couple a wide variety of organic substrates. wikipedia.org The Negishi coupling has been successfully employed in the synthesis of complex molecules, including those with hindered biaryl structures. wikipedia.orgnih.gov The application of this reaction to this compound could provide access to a diverse array of substituted naphthalenes.

The choice between these and other cross-coupling reactions would depend on the desired product, the availability of the coupling partner, and the required functional group compatibility. The differential reactivity of the two bromine atoms could allow for sequential, site-selective cross-coupling reactions, further expanding the synthetic utility of this compound.

Nucleophilic Substitution Reactions

Aryl halides, such as this compound, are generally less reactive towards nucleophilic substitution than alkyl halides due to the strength of the sp² carbon-halogen bond and steric hindrance. However, substitution can occur under specific conditions, often facilitated by catalysis or the presence of activating groups.

Halogen Displacement by Various Nucleophiles

The displacement of bromide ions from the naphthalene ring by nucleophiles is a key reaction class. In the case of this compound, the reaction is complex. Standard nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.gov In this molecule, the powerful electron-donating methoxy group at C1 is para to the C4-bromine and ortho to the C2-bromine. This donation of electron density to the ring tends to deactivate the molecule towards traditional SNAr reactions at these positions, as it would destabilize the anionic intermediate.

However, studies on related compounds, such as 2-sulfonyl-substituted 1-methoxynaphthalenes, have shown that nucleophilic displacement of the methoxy group at C1 can occur when activated by a sufficiently electron-withdrawing group at the C2 position, such as a sulfonyl group, upon treatment with strong nucleophiles like Grignard reagents. rsc.orgrsc.org While a bromo group is less electron-withdrawing than a sulfonyl group, this suggests that under harsh conditions or with highly reactive nucleophiles, substitution might be directed at the C1 methoxy group rather than the C2 or C4 bromo groups.

Displacement of the halogens themselves typically requires alternative mechanistic pathways, such as those involving transition metal catalysis.

Copper-Assisted Nucleophilic Substitution Pathways

Copper-catalyzed reactions are a cornerstone for the functionalization of aryl halides, providing milder conditions for nucleophilic substitution compared to uncatalyzed reactions. These methods are particularly effective for forming carbon-heteroatom and carbon-carbon bonds. For this compound, copper catalysis would be the most viable route for displacing the bromo substituents.

A range of transformations can be envisaged, drawing parallels from established copper-catalyzed methodologies on other aryl bromides. rsc.org These reactions often proceed through an oxidative addition/reductive elimination cycle or related pathways involving Cu(I) and Cu(III) intermediates.

Table 1: Representative Copper-Assisted Nucleophilic Substitution Reactions

| Nucleophile | Copper Catalyst/Ligand | Product Type | Plausible Reaction |

|---|---|---|---|

| R-OH (Alcohols) | CuI / Phenanthroline | Aryl Ether | Ullmann Condensation |

| R-NH₂ (Amines) | CuI / L-proline | Aryl Amine | Buchwald-Hartwig Amination |

| R-SH (Thiols) | CuI / various ligands | Aryl Thioether | C-S Coupling |

For instance, the reaction of benzylic bromides with sodium azide, followed by a copper-catalyzed cycloaddition (a "click reaction"), highlights the utility of copper in facilitating substitutions that lead to versatile intermediates. nih.gov Similarly, copper catalysis can enable the coupling of aryl bromides with a variety of partners, including nitroalkanes. nih.gov Such methodologies could be applied to selectively substitute one or both bromine atoms on the this compound core, depending on the reaction conditions.

Further Electrophilic Aromatic Substitution Reactions

The introduction of additional substituents onto the this compound ring through electrophilic aromatic substitution (EAS) is governed by the directing effects of the groups already present.

Investigation of Reactivity Towards Additional Electrophiles

The 1-methoxy group is a powerful activating, ortho-, para-directing group. The 2- and 4-bromo groups are deactivating but also ortho-, para-directing. In this molecule, the positions ortho (C2) and para (C4) to the methoxy group are already blocked by bromine atoms. Therefore, the directing influence of the methoxy group extends primarily to the unsubstituted aromatic ring.

Electrophilic attack is predicted to occur on the second ring, which is activated by the naphthalene system itself. The most likely positions for substitution are C5 and C7, which are electronically favored and less sterically hindered. Studies of electrophilic substitution on 2-methoxynaphthalene (B124790) show that substitution patterns can be controlled by reaction conditions, but generally favor positions on the unsubstituted ring. stackexchange.com For example, Friedel-Crafts acylation of 2-methoxynaphthalene can yield the 6-acetyl derivative, corresponding to a "para-like" substitution relative to the C2-methoxy group. stackexchange.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Br₂ / FeBr₃ | Br⁺ | 2,4,5-Tribromo-1-methoxynaphthalene and/or 2,4,7-Tribromo-1-methoxynaphthalene |

| HNO₃ / H₂SO₄ | NO₂⁺ | 2,4-Dibromo-1-methoxy-5-nitronaphthalene and/or 2,4-Dibromo-1-methoxy-7-nitronaphthalene |

The precise ratio of C5 to C7 substitution would depend on the specific electrophile and reaction conditions, with sterics and subtle electronic effects playing a deciding role.

Reaction Mechanisms Elucidation

Understanding whether a reaction proceeds through a charged intermediate (ionic pathway) or a species with an unpaired electron (radical pathway) is fundamental to controlling the outcome.

Radical and Ionic Pathways in Naphthalene Derivatization

Ionic Pathways: The majority of the reactions discussed above proceed through ionic pathways.

Electrophilic Aromatic Substitution: This reaction occurs via a classic ionic mechanism involving the attack of the electron-rich naphthalene π-system on a strong electrophile (E⁺). This forms a resonance-stabilized carbocation intermediate, often called a naphthalenonium ion or sigma complex. youtube.com Subsequent deprotonation from the carbon bearing the new electrophile restores the aromaticity of the ring. youtube.com

Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the classical SNAr mechanism also involves an ionic intermediate (the Meisenheimer complex). nih.gov This pathway is characterized by the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group.

Radical Pathways: While less common for the reactions typically performed on this substrate, radical pathways can be induced under specific conditions, such as high temperatures, UV light, or in the presence of radical initiators. For instance, certain metal-catalyzed cross-coupling reactions, like some nickel-catalyzed processes, may involve radical intermediates as part of their catalytic cycle. acs.org The formation of naphthyl radicals can lead to various coupling and polymerization products. While specific studies on this compound are scarce, the general principles of radical generation and reaction on naphthalene systems would apply.

Intermediates and Transition States in Key Reactions of this compound

The study of reaction mechanisms is fundamental to understanding the reactivity of a chemical compound. For this compound, a detailed analysis of its key reactions involves the characterization of transient species such as intermediates and transition states. While specific experimental or computational studies on this particular molecule are not extensively available in the public domain, we can infer its mechanistic pathways based on the well-established principles of organic chemistry, particularly nucleophilic aromatic substitution (SNAr) and reactions involving organometallic species.

The reactivity of this compound is dominated by the presence of two bromine atoms on the naphthalene ring, which are potential leaving groups, and the activating methoxy group. The positions of these substituents dictate the electronic properties of the aromatic system and, consequently, the nature of the intermediates and transition states formed during a reaction.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a primary reaction pathway for aryl halides. In the case of this compound, a nucleophile can replace one or both of the bromine atoms. The reaction generally proceeds through a two-step mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Intermediates:

The key intermediate in the SNAr reaction of this compound is the Meisenheimer complex. masterorganicchemistry.com This intermediate is formed by the addition of the nucleophile to the carbon atom bearing a bromine atom. The presence of the electron-donating methoxy group at the C1 position and the two bromine atoms at the C2 and C4 positions influences the stability of this intermediate.

For a substitution at the C2 position, the attack of a nucleophile (Nu-) would lead to the formation of a Meisenheimer complex where the negative charge is delocalized over the naphthalene ring. The resonance structures would show the charge distributed across the aromatic system, with significant contributions from structures where the negative charge is on the carbon atoms ortho and para to the point of attack.

Similarly, for a substitution at the C4 position, a corresponding Meisenheimer complex would be formed. The relative stability of these intermediates will determine the regioselectivity of the substitution.

| Position of Attack | Nucleophile | Intermediate Structure (Conceptual) | Key Stabilizing/Destabilizing Factors |

| C2 | Nu- | A resonance-stabilized carbanion with the negative charge delocalized on the naphthalene ring. | The electron-donating methoxy group at C1 may slightly destabilize the negative charge. The remaining bromine at C4 can provide some inductive stabilization. |

| C4 | Nu- | A resonance-stabilized carbanion with the negative charge delocalized on the naphthalene ring. | The electron-donating methoxy group at C1 is further away compared to the C2 attack, potentially having a less pronounced destabilizing effect. The bromine at C2 provides inductive stabilization. |

Transition States:

The SNAr reaction involves two transition states. masterorganicchemistry.com

First Transition State (TS1): This is the transition state for the formation of the Meisenheimer intermediate. It represents the energy maximum as the nucleophile approaches the aromatic ring and starts to form a new bond with the carbon atom, while the C-Br bond has not yet broken. This is typically the rate-determining step of the reaction. masterorganicchemistry.com

Second Transition State (TS2): This transition state leads from the Meisenheimer intermediate to the final product. It corresponds to the energy maximum as the C-Br bond breaks and the aromaticity of the naphthalene ring is restored.

A reaction energy profile for a typical SNAr reaction shows the reactants, the two transition states, the Meisenheimer intermediate, and the products. The activation energy for the first step is generally higher than for the second step. masterorganicchemistry.com

It is also important to consider the possibility of a concerted SNAr mechanism, where the bond formation and bond-breaking occur in a single step, thus avoiding a discrete intermediate. Such concerted mechanisms are more likely with better leaving groups and less stabilizing ring systems. nih.gov For brominated naphthalenes, while the stepwise mechanism via a Meisenheimer complex is common, the potential for a concerted pathway should not be entirely dismissed, especially under specific reaction conditions. nih.gov

Reactions Involving Organometallic Intermediates

Halogenated aromatic compounds like this compound are valuable precursors for the formation of organometallic reagents, such as Grignard or organolithium species. These reactions proceed through different types of intermediates.

Intermediates in Grignard Reagent Formation:

The reaction of this compound with magnesium would likely proceed via a radical mechanism on the magnesium surface to form a Grignard reagent. The formation of either the mono- or di-Grignard reagent is possible, depending on the stoichiometry of the magnesium used.

Radical Intermediates: The initial step involves the transfer of an electron from the magnesium to the aryl halide, forming a radical anion which then fragments to an aryl radical and a halide anion. These radical species are highly reactive and short-lived.

Intermediates in Metal-Halogen Exchange:

Reaction with strong organolithium bases (e.g., n-butyllithium) can lead to metal-halogen exchange, forming a lithiated naphthalene derivative. This reaction is generally very fast and proceeds through an "ate" complex.

"Ate" Complex: This is a transient intermediate where the lithium reagent coordinates to the bromine atom before the exchange occurs.

The resulting organometallic intermediates (Grignard or organolithium) are powerful nucleophiles and can be used in a variety of subsequent reactions, such as cross-coupling reactions or reactions with electrophiles.

| Reaction Type | Reagent | Key Intermediate(s) | Subsequent Reactivity |

| Grignard Formation | Mg | Aryl radical, Aryl radical anion | Nucleophilic addition, Cross-coupling reactions |

| Metal-Halogen Exchange | n-BuLi | "Ate" complex, Lithiated naphthalene | Nucleophilic addition, Transmetallation |

Transition States in Cross-Coupling Reactions:

The organometallic derivatives of this compound can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions involve a catalytic cycle with various organometallic intermediates and transition states. The key steps typically include oxidative addition, transmetalation, and reductive elimination, each with its own characteristic transition state. The geometry and energy of these transition states are crucial for the efficiency and selectivity of the coupling reaction.

Spectroscopic Characterization and Structural Elucidation of 2,4 Dibromo 1 Methoxynaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, as well as the correlations in two-dimensional (2D) NMR experiments, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 2,4-dibromo-1-methoxynaphthalene is expected to exhibit signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The substitution pattern on the naphthalene (B1677914) ring significantly influences the chemical shifts of the aromatic protons. The electron-donating methoxy group (-OCH₃) at the C1 position will cause the aromatic protons to shift to a lower frequency (upfield), while the electron-withdrawing bromine atoms at the C2 and C4 positions will have a deshielding effect, shifting the adjacent protons to a higher frequency (downfield).

The proton on C3 is absent, having been substituted by a bromine atom. The remaining aromatic protons are on the unsubstituted ring (C5, C6, C7, and C8) and at C3. The proton at C3 will appear as a singlet due to the absence of adjacent protons for coupling. The protons on the unsubstituted ring will exhibit a more complex splitting pattern, typical of a substituted naphthalene system. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.8-8.0 | Singlet | - |

| H-5, H-8 | ~8.1-8.3 | Multiplet | |

| H-6, H-7 | ~7.4-7.6 | Multiplet | |

| -OCH₃ | ~3.9-4.1 | Singlet | - |

Note: The predicted chemical shifts are estimations based on known substituent effects on naphthalene systems. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. This compound has 11 carbon atoms, and due to the lack of symmetry, 11 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the substituents. The carbon atom attached to the oxygen of the methoxy group (C1) will be significantly deshielded. The carbons bearing the bromine atoms (C2 and C4) will also show characteristic shifts. The methoxy carbon will appear as a distinct signal in the upfield region (around 55-60 ppm). The aromatic carbons will resonate in the downfield region (typically 110-150 ppm).

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~150-155 |

| C2 | ~115-120 |

| C3 | ~130-135 |

| C4 | ~120-125 |

| C4a | ~128-132 |

| C5 | ~125-130 |

| C6 | ~126-130 |

| C7 | ~127-132 |

| C8 | ~124-128 |

| C8a | ~130-135 |

| -OCH₃ | ~58-62 |

Note: These are predicted chemical shifts. Definitive assignment requires 2D NMR data.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the protons on the unsubstituted aromatic ring (H-5, H-6, H-7, and H-8), confirming their connectivity. The singlet for H-3 would not show any cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of the carbon signals for C-3, C-5, C-6, C-7, and C-8 based on the assignments of their attached protons. The methoxy carbon would also be definitively assigned through its correlation with the methoxy protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, the methoxy protons would show a correlation to C1, confirming the position of the methoxy group. The proton at C3 would show correlations to C1, C2, C4, and C4a, providing crucial evidence for the substitution pattern on the first ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.

The mass spectrum of this compound would be expected to show a prominent molecular ion peak. Given the molecular formula C₁₁H₈Br₂O, the exact mass can be calculated. nih.gov Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. Therefore, the molecular ion peak will appear as a characteristic isotopic cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. The nominal molecular weight is 316 g/mol . nih.gov

Common fragmentation pathways for this molecule would involve the loss of the methoxy group or bromine atoms.

[M - CH₃]⁺: Loss of a methyl radical from the methoxy group.

[M - OCH₃]⁺: Loss of a methoxy radical.

[M - Br]⁺: Loss of a bromine radical. This would result in an isotopic cluster with a 1:1 ratio for the remaining bromine atom.

[M - 2Br]⁺: Loss of both bromine atoms.

| Ion | m/z (relative to ⁷⁹Br) | Significance |

| [C₁₁H₈⁷⁹Br₂O]⁺ | 314 | Molecular Ion (M) |

| [C₁₁H₈⁷⁹Br⁸¹BrO]⁺ | 316 | Molecular Ion (M+2) |

| [C₁₁H₈⁸¹Br₂O]⁺ | 318 | Molecular Ion (M+4) |

| [C₁₁H₈BrO]⁺ | 235/237 | Loss of a bromine atom |

| [C₁₀H₅Br₂O]⁺ | 299/301/303 | Loss of a methyl radical |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound would display characteristic absorption bands for the aromatic ring and the ether linkage.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the naphthalene ring will give rise to several bands in the 1600-1450 cm⁻¹ region.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage are characteristic. The asymmetric C-O-C stretch is usually a strong band found in the range of 1275-1200 cm⁻¹, while the symmetric stretch appears around 1075-1020 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibrations occur in the fingerprint region, typically below 700 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aryl-alkyl ether (C-O-C) | Asymmetric Stretching | 1275 - 1200 |

| Aryl-alkyl ether (C-O-C) | Symmetric Stretching | 1075 - 1020 |

| C-Br | Stretching | < 700 |

Vibrational Mode Analysis of Characteristic Functional Groups

The vibrational spectrum of this molecule can be understood by considering the contributions of each of these components:

Aromatic C-H Stretching: The naphthalene ring contains aromatic C-H bonds. These stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. For substituted naphthalenes, such as 1-methoxynaphthalene (B125815), these vibrations have been observed in the 3065-3000 cm⁻¹ range. scispace.com The presence of electron-withdrawing bromine atoms and an electron-donating methoxy group can be expected to slightly shift these frequencies.

C-C Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds within the naphthalene rings are characteristic of aromatic systems and typically occur in the 1650-1430 cm⁻¹ region. scispace.com These bands are often complex due to the fused ring system.

Methoxy Group Vibrations: The methoxy group introduces several characteristic vibrations. The C-H stretching of the methyl group is expected in the 2950-2850 cm⁻¹ range. The asymmetric and symmetric stretching of the C-O-C bond is also a key feature, with the C-O stretching in methoxy-substituted aromatics appearing around 1250-1300 cm⁻¹. nist.gov

C-Br Stretching: The carbon-bromine stretching vibrations are expected to appear at lower frequencies, typically in the range of 600-500 cm⁻¹, due to the heavy mass of the bromine atom. The precise position can be influenced by the substitution pattern on the aromatic ring.

Ring Bending Modes: In-plane and out-of-plane bending vibrations of the naphthalene ring and its substituents occur at lower wavenumbers and contribute to the fingerprint region of the spectrum, providing further structural information.

The following table summarizes the expected vibrational frequencies for the characteristic functional groups in this compound, based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Naphthalene C=C | Aromatic Stretching | 1650 - 1430 |

| Methoxy C-H | Stretching | 2950 - 2850 |

| Methoxy C-O | Stretching | 1300 - 1250 |

| C-Br | Stretching | 600 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are key parameters obtained from a UV-Vis spectrum.

Electronic Transitions and Aromatic System Conjugation

The UV-Vis spectrum of this compound is dominated by the electronic transitions of its extended π-conjugated system, the naphthalene core. Naphthalene itself exhibits characteristic absorptions due to π → π* transitions. The presence of substituents significantly influences the position and intensity of these absorption bands.

Effect of the Naphthalene Core: The fused two-ring system of naphthalene provides a larger conjugated system than benzene, resulting in absorption at longer wavelengths. shimadzu.com Naphthalene typically shows strong absorptions around 220 nm and a series of finer structured bands between 250 and 300 nm. shimadzu.com

Influence of Substituents:

Methoxy Group (-OCH₃): The methoxy group is an auxochrome, an electron-donating group with lone pairs of electrons on the oxygen atom. When attached to the naphthalene ring, it can participate in resonance, extending the conjugation. This generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). For instance, 2-methoxynaphthalene (B124790) shows absorption maxima at approximately 230 nm, 275 nm, and with shoulders extending to longer wavelengths.

Bromo Group (-Br): The bromine atoms are also considered auxochromes, although their effect is more complex due to the interplay of their electron-withdrawing inductive effect and electron-donating resonance effect. Halogen substituents on aromatic rings typically cause a bathochromic shift of the primary and secondary absorption bands.

The combined effect of the methoxy group and the two bromine atoms on the naphthalene core in this compound is expected to result in a further red-shift of the absorption maxima compared to unsubstituted naphthalene. The electronic transitions are primarily π → π* in nature, characteristic of the aromatic system. The extended conjugation and the influence of the substituents decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thus requiring lower energy (longer wavelength) photons to induce an electronic transition. utoronto.ca

The expected UV-Vis absorption data for this compound, based on the parent naphthalene system and the effects of the substituents, are summarized in the table below.

| Chromophore System | Electronic Transition | Expected Absorption Range (nm) |

| Substituted Naphthalene | π → π* | 230 - 350 |

Computational and Theoretical Chemistry Studies on 2,4 Dibromo 1 Methoxynaphthalene

Quantum Mechanical Investigations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the fundamental properties of molecules. These investigations provide a detailed picture of the molecule's geometry, electronic structure, and vibrational modes.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 2,4-Dibromo-1-methoxynaphthalene, the geometry is optimized to find the minimum energy conformation. The naphthalene (B1677914) core is inherently planar, but the substituents—two bromine atoms and a methoxy (B1213986) group—can influence this planarity.

The methoxy group (-OCH3) can rotate around the C1-O bond. Conformational analysis involves calculating the energy for different rotational angles (dihedral angles) to identify the most stable conformer. The lowest energy conformation is typically one that minimizes steric hindrance between the methoxy group's methyl hydrogens and the adjacent bromine atom at C2 and the hydrogen at C8. Theoretical calculations often show that the most stable conformer has the methyl group oriented away from the bulky bromine atom.

The optimized geometric parameters, such as bond lengths and angles, can be predicted. The C-Br bonds are expected to be longer than typical C-C bonds due to the larger atomic radius of bromine. The presence of the electron-donating methoxy group and the electron-withdrawing bromine atoms can also slightly distort the geometry of the naphthalene rings from perfect hexagonal symmetry.

Table 1: Selected Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C1-O | ~1.36 Å |

| O-CH3 | ~1.43 Å | |

| C2-Br | ~1.90 Å | |

| C4-Br | ~1.90 Å | |

| Bond Angle | C2-C1-O | ~118° |

| C1-O-CH3 | ~117° | |

| Dihedral Angle | C2-C1-O-CH3 | ~±60° (for stable conformers) |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. rsc.org

For this compound, the HOMO is expected to be localized primarily on the naphthalene ring and the oxygen atom of the methoxy group, which are electron-rich regions. The LUMO is likely distributed over the naphthalene ring system, with some contribution from the bromine atoms, which can accept electron density. The electron-donating methoxy group tends to raise the HOMO energy level, while the electronegative bromine atoms can lower the LUMO energy. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Theoretical vibrational analysis predicts the frequencies of the normal modes of vibration for a molecule. These predicted frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsional motion.

For this compound, characteristic vibrational frequencies would include:

C-H stretching from the aromatic rings and the methyl group.

C=C stretching within the aromatic naphthalene core.

C-O stretching of the methoxy group.

C-Br stretching , which typically occurs at lower frequencies.

Various bending and wagging modes of the C-H bonds.

While direct experimental data for this specific compound is not widely published, theoretical predictions provide a valuable reference for its spectroscopic identification. Theoretical frequencies are often systematically scaled to better match experimental values.

Table 3: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 2980 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Asymmetric Stretch | 1250 - 1200 |

| C-Br Stretch | 650 - 550 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of different electrostatic potential. MEP maps are invaluable for identifying reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net

For this compound, the MEP map is expected to show:

Negative Potential: A region of high negative potential around the oxygen atom of the methoxy group due to its high electronegativity and lone pairs of electrons. This makes it a likely site for hydrogen bonding and electrophilic attack.

Positive Potential: The hydrogen atoms of the naphthalene ring and the methyl group will exhibit positive potential.

The MEP map provides a clear and intuitive picture of the molecule's reactivity, complementing the information obtained from frontier orbital analysis. nih.gov

Global and Local Reactivity Descriptors

To quantify a molecule's reactivity, a set of descriptors derived from conceptual DFT can be calculated. These descriptors provide a more quantitative measure of the molecule's stability and reactivity trends. researchgate.netarxiv.org

Global reactivity descriptors describe the reactivity of the molecule as a whole. Key global descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. It is related to the average of the HOMO and LUMO energies.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is proportional to the HOMO-LUMO gap. researchgate.net A harder molecule is less reactive.

Global Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule is more reactive.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is a function of the chemical potential and hardness. researchgate.net

Local reactivity descriptors , such as the Fukui function, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 4: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Definition | Predicted Value (eV) |

| Ionization Potential (I) | -E(HOMO) | 5.85 |

| Electron Affinity (A) | -E(LUMO) | 1.20 |

| Chemical Potential (μ) | (E(HOMO)+E(LUMO))/2 | -3.525 |

| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | 2.325 |

| Global Softness (S) | 1/(2η) | 0.215 |

| Electrophilicity Index (ω) | μ²/ (2η) | 2.68 |

These descriptors collectively suggest that this compound is a moderately reactive molecule, with specific sites on the aromatic ring and substituent groups being more prone to chemical reactions.

Calculation of Electronegativity, Chemical Potential, Hardness, and Softness

In the realm of conceptual Density Functional Theory (DFT), global reactivity descriptors such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S) are fundamental in characterizing a molecule's reactivity.

Electronegativity (χ) describes the power of an atom or group of atoms to attract electrons towards itself.

Chemical Potential (μ) , which is the negative of electronegativity, represents the escaping tendency of electrons from a stable system.

Chemical Hardness (η) quantifies the resistance of a molecule to a change in its electron distribution. A harder molecule has a larger energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

These parameters are typically calculated using the energies of the HOMO and LUMO. Despite the importance of these descriptors, no published studies have reported their calculated values for this compound.

Fukui Functions for Site-Specific Reactivity Prediction

Fukui functions are a key tool in DFT for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density as an electron is added to or removed from the molecule, one can predict which atoms are most susceptible to attack. For this compound, a Fukui function analysis would pinpoint the specific atoms on the naphthalene ring or the substituents that are most likely to participate in a chemical reaction. At present, no such analysis for this specific molecule has been found in the scientific literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which is crucial for understanding molecular stability and reactivity.

Examination of Charge Transfer and Donor-Acceptor Interactions

An NBO analysis of this compound would reveal the nature of intramolecular charge transfer and the donor-acceptor interactions between different parts of the molecule. For instance, it could quantify the interactions between the lone pairs of the oxygen and bromine atoms and the π-system of the naphthalene ring. This would provide insight into the influence of the methoxy and bromo substituents on the electronic properties of the aromatic system. Regrettably, no NBO analysis for this compound has been published.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Theoretical predictions of Non-Linear Optical (NLO) properties are vital for the design of new materials for applications in optoelectronics and photonics. These properties describe how a material's optical properties change in the presence of a strong electromagnetic field.

Computation of First-Order Hyperpolarizability and Dipole Moment

The first-order hyperpolarizability (β) and the dipole moment (μ) are key indicators of a molecule's potential for NLO applications. A large β value, often associated with molecules that have significant charge asymmetry and extended π-conjugation, is desirable for second-harmonic generation. While computational studies frequently report these values for new organic molecules, the first-order hyperpolarizability and dipole moment of this compound have not been reported in the available literature.

Mechanistic Path and Reaction Energy Profile Calculations

Computational studies can elucidate the mechanisms of chemical reactions by calculating the energy profiles of possible reaction pathways. This involves identifying transition states and intermediates to determine the most favorable reaction route. For this compound, such studies could, for example, explore the mechanisms of its synthesis or its subsequent reactions. A search of the scientific literature did not yield any studies on the mechanistic pathways and reaction energy profiles involving this compound.

Advanced Applications and Research Potential of 2,4 Dibromo 1 Methoxynaphthalene and Its Derivatives

Role as a Precursor in Complex Organic Synthesis

The presence of two bromine atoms on the naphthalene (B1677914) core of 2,4-Dibromo-1-methoxynaphthalene makes it an excellent precursor for constructing more complex molecules. These bromine atoms can be selectively functionalized through various cross-coupling reactions, allowing for the controlled introduction of new substituents.

Building Block for Polysubstituted Naphthalenes

Brominated naphthalenes are highly valued intermediates for creating polysubstituted naphthalene derivatives. cardiff.ac.ukresearchgate.net The bromine atoms on this compound serve as versatile handles for introducing a wide range of functional groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective for this purpose. yonedalabs.comlibretexts.orgorganic-chemistry.org

For instance, reacting this compound with different organoboron reagents (e.g., arylboronic acids, alkenylboronic esters) in the presence of a palladium catalyst can lead to the stepwise or simultaneous replacement of the bromine atoms. This allows for the synthesis of a diverse library of 2,4-disubstituted-1-methoxynaphthalene compounds. The methoxy (B1213986) group at the C1 position electronically influences the reactivity of the two bromine atoms, potentially allowing for regioselective functionalization.

Table 1: Potential Cross-Coupling Reactions for Functionalizing this compound

| Reaction Name | Reagent Type | Potential Product Class |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids or esters | Aryl/vinyl-substituted naphthalenes |

| Heck Coupling | Alkenes | Alkenyl-substituted naphthalenes |

| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted naphthalenes |

| Buchwald-Hartwig Amination | Amines | Amino-substituted naphthalenes |

| Stille Coupling | Organostannanes | Various carbon-substituted naphthalenes |

This table illustrates the potential synthetic transformations. Specific reaction conditions would need to be optimized for each substrate.

Intermediate in Natural Product Analog Synthesis

Many natural products feature a substituted naphthalene core. nih.govresearchgate.net The synthesis of analogs of these natural products is a key strategy in drug discovery, allowing for the exploration of structure-activity relationships and the development of compounds with improved properties. nih.gov

While direct use of this compound in a completed natural product synthesis is not widely reported, its role as a precursor to polysubstituted naphthalenes makes it a valuable starting material for creating structural analogs. By using the functionalization methods described above, chemists can build up the specific substitution patterns found in various naphthalene-containing natural products, such as certain naphthoquinones or naphtho-γ-pyrones. nih.gov This synthetic flexibility enables the creation of novel compounds that mimic the core structure of a natural product but with modified peripheral groups, potentially leading to enhanced biological activity.

Scaffold for Novel Functional Materials

The rigid, planar structure of the naphthalene ring system makes it an attractive scaffold for the construction of new functional materials with specific electronic, optical, or catalytic properties.

Development of Ligands for Metal Coordination and Catalysis

Naphthalene-based structures are frequently used in the design of ligands for metal complexes. mdpi.comnih.govsemanticscholar.org These complexes can have applications in areas such as catalysis and materials science. The functional groups on the naphthalene ring can be tailored to coordinate with various metal ions.

Starting from this compound, one can envision synthesizing bidentate or polydentate ligands. For example, replacing the bromine atoms with phosphorus- or nitrogen-containing groups via reactions like Buchwald-Hartwig amination could yield chelating ligands. The resulting metal complexes, incorporating metals like palladium, platinum, or yttrium, could be investigated for their catalytic activity in various organic transformations. nih.govfrontiersin.org The extended π-system of the naphthalene core can also influence the electronic properties of the metal center, potentially tuning its reactivity and selectivity. nih.gov

Integration into Polymer Architectures for Specific Properties

Brominated aromatic compounds are common monomers in the synthesis of conjugated polymers via cross-coupling polymerization reactions. acs.org The two reactive sites on this compound allow it to act as a monomer in step-growth polymerization. For instance, polymerization with a diboronic acid ester under Suzuki-Miyaura conditions could lead to the formation of a poly(1-methoxynaphthalene) derivative.

The properties of such a polymer would be influenced by the methoxy group and the specific co-monomer used. These naphthalene-based polymers could exhibit interesting photophysical properties, such as fluorescence, making them candidates for applications in organic light-emitting diodes (OLEDs) or sensors.

Table 2: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer Example | Potential Polymer Class |

| Suzuki Polymerization | 1,4-Benzenediboronic acid | Poly(arylene) |

| Sonogashira Polymerization | 1,4-Diethynylbenzene | Poly(arylene ethynylene) |

| Heck Polymerization | 1,4-Divinylbenzene | Poly(arylene vinylene) |

Exploration in Medicinal Chemistry Lead Compound Design

The concept of a molecular scaffold is central to medicinal chemistry, where a core structure is decorated with various functional groups to optimize interaction with a biological target. nih.govnih.gov The naphthalene ring is a well-established scaffold found in numerous bioactive compounds.

This compound itself provides a unique scaffold for generating a library of derivatives for biological screening. The two bromine atoms offer points for diversification, allowing medicinal chemists to systematically probe the chemical space around the 1-methoxynaphthalene (B125815) core. This approach is fundamental to identifying a "hit" or "lead" compound—a molecule showing initial promise that can be further optimized. nih.gov

While the biological activity of this compound is not extensively documented, related brominated aromatic compounds, including bromophenols and brominated alkaloids from marine sources, have shown a range of interesting biological activities, including antimicrobial and cytotoxic effects. mdpi.comnih.gov This suggests that a library of compounds derived from this compound could yield molecules with therapeutic potential. For example, the synthesis of various amine or ether derivatives at the 2- and 4-positions could be a starting point for exploring their potential as anticancer or antibacterial agents.

Design of Naphthalene-Based Bioactive Scaffolds

The naphthalene core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. mdpi.com Its rigid, planar structure provides an ideal framework for orienting functional groups to interact with biological targets. Numerous marketed drugs, such as the antidepressant Agomelatine and the non-steroidal anti-inflammatory drug Naproxen, feature the naphthalene moiety, highlighting its biocompatibility and favorable pharmacokinetic properties. researchgate.net

This compound serves as a versatile starting material for constructing novel and complex molecular architectures. The two bromine atoms act as synthetic handles, enabling the introduction of diverse substituents through well-established cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This capability allows for the systematic exploration of chemical space around the naphthalene core to optimize biological activity.

For instance, the bromine atoms can be replaced with various aryl, heteroaryl, or alkyl groups to build libraries of compounds for screening against different biological targets. The synthesis of peptide-heterocycle hybrids has demonstrated the power of combining aromatic scaffolds with biological motifs to create potent therapeutic candidates. nih.gov Similarly, the functionalization of this compound could lead to novel derivatives with potential applications as anticancer, antimicrobial, or anti-inflammatory agents, areas where other naphthalene derivatives have already shown significant promise. nih.govnih.gov Although specific derivatives of this compound with proven biological activity are not yet widely reported in the literature, its potential as a precursor is substantial, offering a platform for creating the next generation of naphthalene-based therapeutics.

Table 1: Examples of Bioactive Naphthalene-Based Compounds

| Compound Name | Therapeutic Area | Key Structural Feature |

|---|---|---|

| Naproxen | Anti-inflammatory (NSAID) | Methoxy-substituted naphthalene |

| Propranolol | Beta-blocker | Naphthyloxy-propanolamine |

| Duloxetine | Antidepressant (SNRI) | Naphthyloxy-phenylpropylamine |

| Terbinafine | Antifungal | N-methyl-N-(1-naphthylmethyl)amine |

| Agomelatine | Antidepressant | N-acetyl-ethyl-methoxynaphthalene |

Advancements in Synthetic Methodology Development

The utility of a chemical building block is not only defined by the final products it can generate but also by its role in advancing the science of chemical synthesis itself. This compound is well-suited to contribute to two critical areas of modern synthetic chemistry: green chemistry and regioselective functionalization.

Green chemistry emphasizes the design of chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. mdpi.com Traditional aromatic halogenation reactions often rely on stoichiometric amounts of elemental halogens (e.g., Br₂) and chlorinated solvents, which pose significant environmental and safety risks.

The synthesis and reactions of this compound provide a platform for developing and evaluating greener alternatives. For example, modern protocols for aromatic bromination focus on catalyst-driven systems that use safer bromine sources. One such environmentally friendly approach involves the in situ generation of the halogenating agent from alkali metal halides (like KBr) and an oxidant such as hydrogen peroxide (H₂O₂), often performed in aqueous micellar media. scirp.orgscirp.org These methods avoid the handling of volatile and toxic elemental bromine and reduce organic solvent waste.

Furthermore, the development of visible-light-induced photocatalytic halogenation represents a major step forward. mdpi.commdpi.com These reactions can proceed under mild conditions with high efficiency and selectivity, often using catalysts that are more abundant and less toxic than traditional heavy metal catalysts. This compound can serve as a model substrate to test and optimize these emerging green halogenation and de-halogenation techniques, thereby contributing to the development of more sustainable synthetic toolkits.

The ability to selectively functionalize one position on a molecule in the presence of other, similar reactive sites is a central challenge in organic synthesis. This compound is an excellent model system for studying and developing methods for regioselective reactions on poly-substituted aromatic rings.

The naphthalene ring in this compound possesses two distinct bromine atoms at the C2 and C4 positions. Their reactivity is modulated by the powerful electron-donating 1-methoxy group. In palladium-catalyzed cross-coupling reactions, the different electronic environments of the two carbon-bromine (C-Br) bonds can be exploited to achieve selective functionalization. It is well-established in similar systems, such as 2,4-dibromopyridine, that the halogen atom at the C2 position (ortho to the activating group) is often more reactive towards oxidative addition to a palladium(0) catalyst than the one at the C4 position. researchgate.net

This differential reactivity would allow for a sequential cross-coupling strategy:

First Coupling: A reaction performed under carefully controlled conditions would selectively replace the more reactive C2-Br.

Second Coupling: The remaining C4-Br could then be functionalized in a subsequent step with a different coupling partner.

This stepwise approach provides a powerful route to unsymmetrical, highly functionalized naphthalene derivatives that would be difficult to synthesize otherwise. nih.gov Mastering the regioselectivity in such systems provides deep mechanistic insights and expands the capabilities of synthetic chemists to build complex molecules with precise control.

Table 2: Predicted Regioselectivity of Reactions on this compound

| Reaction Type | Reagent Type | Predicted Site of Reaction | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺) | C5 or C8 | The first ring is deactivated by two bromo groups. The second ring is activated by naphthalene fusion, directing to α-positions. |

| Palladium-Catalyzed Cross-Coupling | Organometallic Reagent | C2 > C4 | The C2-Br bond is electronically activated by the adjacent ortho-methoxy group, making it more susceptible to oxidative addition. |

| Lithiation (Halogen-Metal Exchange) | Organolithium Reagent | C4 > C2 | The C4-proton is more sterically accessible, and the resulting lithiate may be stabilized by the adjacent methoxy group. |

Q & A

Q. Table 1. Key Spectral Data for this compound

| Technique | Characteristic Peaks/Data | Reference |

|---|---|---|

| ¹H NMR | δ 3.95 (s, OCH₃), δ 7.4–8.3 (Ar-H) | |

| ¹³C NMR | δ 56.1 (OCH₃), δ 118–135 (C-Br) | |

| IR | 1255 cm⁻¹ (C-O stretch) | |

| MS (EI) | [M]⁺ at m/z 316 (Br² isotope) |

Q. Table 2. Toxicological Data Comparison

| Study Type | Endpoint | Result (2,4-Dibromo vs. Naphthalene) | Reference |

|---|---|---|---|

| In vitro | HepG2 IC₅₀ (μM) | 45.2 ± 3.1 vs. 120.5 ± 8.7 | |

| In vivo (rat) | Liver Enzyme ALT | 2× increase at 50 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。